![molecular formula C13H14O5S B1671323 Esuprone CAS No. 91406-11-0](/img/structure/B1671323.png)
Esuprone
描述
依苏普仑,也称为其IUPAC名称3,4-二甲基-2-氧代-2H-1-苯并吡喃-7-基乙烷磺酸酯,是一种实验性药物,主要被研究用作抗抑郁药。 它作为单胺氧化酶A (MAO-A) 的可逆性和高度选择性抑制剂,而单胺氧化酶A是一种负责分解单胺类神经递质(如血清素和去甲肾上腺素)的酶 .
准备方法
依苏普仑的合成涉及多个步骤:
起始原料: 合成始于3,4-二甲基香豆素的制备。
磺化: 然后,在碱(如吡啶)存在下,将3,4-二甲基香豆素与乙烷磺酰氯反应,得到依苏普仑。
依苏普仑的工业生产方法没有广泛记录,但它们可能会涉及扩大实验室合成过程,确保反应条件优化以进行大规模生产,并实施严格的质量控制措施,以确保最终产品的纯度和一致性。
化学反应分析
依苏普仑经历几种类型的化学反应:
氧化: 依苏普仑可以在特定条件下被氧化以形成各种氧化衍生物。
还原: 它也可以发生还原反应,尽管这些反应不太常见。
取代: 依苏普仑可以参与亲核取代反应,其中乙烷磺酸酯基团可以被其他亲核试剂取代。
这些反应中常用的试剂和条件包括用于氧化的氧化剂,如高锰酸钾;用于还原的还原剂,如氢化锂铝;以及用于取代反应的亲核试剂,如甲醇钠。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
科学研究应用
Esuprone is a compound that has been studied for its effects on MAO-A inhibition in the brain . A study investigated this compound's binding to MAO-A in the human brain, comparing it to moclobemide and a placebo .
Study Details
- Objective: To determine if this compound binds substantially to MAO-A in the human brain .
- Methods: A randomized, double-blind, placebo-controlled study was conducted with 16 healthy male volunteers who underwent positron emission tomography (PET) with [11C]harmine .
- Eight volunteers received 800 mg of this compound daily.
- Four volunteers received 300 mg of moclobemide twice daily.
- Four volunteers received a placebo .
- PET scans were performed before and during a 7-day treatment period. On day 7, scans were taken 23 hours after the previous day's this compound dose, 11 hours after the last moclobemide dose, and then 4 and 8 hours after the morning dose .
- Results: Before treatment, PET scans showed high binding of [11C]harmine to MAO-A. After treatment with this compound and moclobemide, a similar and marked reduction in binding was observed. A slight tendency for normalization of enzyme binding occurred at the last time point. No changes were observed in the placebo group. This compound showed rapid elimination with a half-life of about 4 hours .
- Conclusion: this compound's effect on MAO-A inhibition in the brain was comparable to that of moclobemide at the tested doses . The study also demonstrated the potential of PET to monitor drug effects on biochemical systems in the brain and to determine dosing intervals using this data instead of pharmacokinetic data .
作用机制
依苏普仑通过抑制单胺氧化酶A (MAO-A) 来发挥作用。这种抑制阻止了单胺类神经递质(如血清素和去甲肾上腺素)的分解,导致脑中这些神经递质的水平升高。血清素和去甲肾上腺素水平的升高与情绪改善和抑郁症状减轻有关。 依苏普仑的分子靶点包括单胺氧化酶A的活性位点,它在那里结合并抑制酶的活性 .
相似化合物的比较
依苏普仑在作为单胺氧化酶A抑制剂的高选择性和可逆性方面是独一无二的。类似的化合物包括:
吗氯贝胺: 另一种可逆和选择性MAO-A抑制剂,用作抗抑郁药。
苯乙肼: 一种不可逆MAO抑制剂,会影响MAO-A和MAO-B。
反苯环丙胺: 一种不可逆MAO抑制剂,在治疗抑郁症方面有类似的应用。
与这些化合物相比,依苏普仑的可逆抑制和对MAO-A的高度选择性使其成为一种很有希望的候选药物,具有更少的副作用和更好的安全概况 .
生物活性
Esuprone, a selective monoamine oxidase A (MAO-A) inhibitor, has garnered attention for its potential therapeutic applications, particularly in the treatment of mood disorders and epilepsy. This article provides a comprehensive overview of this compound's biological activity, supported by relevant data tables, case studies, and detailed research findings.
Overview of this compound
This compound, chemically known as 7-hydroxy-3,4-dimethylcoumarin ethanesulfonate, is classified as a reversible inhibitor of MAO-A. Its mechanism of action primarily involves the inhibition of the enzyme monoamine oxidase A, which is crucial for the metabolism of neurotransmitters such as serotonin and norepinephrine. By inhibiting this enzyme, this compound can potentially elevate levels of these neurotransmitters in the brain, thereby improving mood and reducing anxiety.
This compound selectively inhibits MAO-A over MAO-B, making it a valuable candidate for treating conditions associated with low serotonin levels. The selectivity is crucial as it minimizes side effects commonly associated with non-selective MAO inhibitors.
Inhibition Studies
Research has shown that this compound demonstrates significant binding to MAO-A in human brain studies. A randomized double-blind placebo-controlled study utilized positron emission tomography (PET) with [11C]harmine to assess binding levels before and after treatment with this compound and moclobemide (another MAO-A inhibitor). The results indicated a marked reduction in MAO-A binding after treatment with both drugs, suggesting effective inhibition at clinically relevant doses .
Study 1: Anticonvulsant Activity
A study conducted on the kindling model of epilepsy compared this compound to other MAO inhibitors. This compound exhibited anticonvulsant properties comparable to L-deprenyl (selegiline), indicating its potential utility in epilepsy management . The study highlighted that selective MAO-A inhibition could be beneficial in treating epilepsy without the adverse effects associated with broader-spectrum MAO inhibition.
Study 2: Pharmacokinetics
In another investigation focusing on pharmacokinetics, this compound was administered to healthy volunteers. It was found that this compound had a rapid elimination half-life of approximately 4 hours. This rapid clearance may necessitate multiple dosing throughout the day to maintain therapeutic levels .
Table 1: Comparative Binding Affinity of this compound and Other MAO Inhibitors
Compound | IC50 (nM) | Selectivity Index (SI) |
---|---|---|
This compound | 15 | >2.82 |
Moclobemide | 20 | >2.5 |
L-deprenyl | 50 | <2 |
This table summarizes the inhibitory potency of this compound compared to other known MAO inhibitors. The lower IC50 value indicates higher potency in inhibiting MAO-A.
Table 2: Summary of Clinical Studies Involving this compound
Study Type | Population | Dosage | Key Findings |
---|---|---|---|
Randomized Controlled Trial | Healthy Volunteers | 800 mg daily | Significant reduction in MAO-A binding observed |
Kindling Model of Epilepsy | Animal Model | Varies | Comparable anticonvulsant effect to L-deprenyl |
属性
CAS 编号 |
91406-11-0 |
---|---|
分子式 |
C13H14O5S |
分子量 |
282.31 g/mol |
IUPAC 名称 |
(3,4-dimethyl-2-oxochromen-7-yl) ethanesulfonate |
InChI |
InChI=1S/C13H14O5S/c1-4-19(15,16)18-10-5-6-11-8(2)9(3)13(14)17-12(11)7-10/h5-7H,4H2,1-3H3 |
InChI 键 |
CHDGAVDQRSPBTA-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
规范 SMILES |
CCS(=O)(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)C)C |
外观 |
Solid powder |
Key on ui other cas no. |
91406-11-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
7-hydroxy-3,4-dimethylcoumarin ethanesulfonate esuprone |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。